Entecavir Impurity 5

概要

説明

. This impurity is crucial for ensuring the purity and efficacy of entecavir formulations.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Entecavir Impurity 5 involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of key intermediates.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors and stringent quality control measures to ensure consistency and purity. Green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are often employed to minimize waste and reduce environmental impact .

化学反応の分析

Types of Reactions

Entecavir Impurity 5 undergoes various chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Typical conditions involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions often result in the formation of new functionalized derivatives .

科学的研究の応用

Analytical Methods for Detection

High-Performance Liquid Chromatography (HPLC)

Several studies have developed HPLC methods for the quantification of Entecavir and its diastereomeric impurities, including Entecavir Impurity 5. For instance, a study reported a mobile phase method that demonstrated high sensitivity and stability, achieving recoveries between 95% and 105% for diastereomeric impurities . The method's resolution between Entecavir and its impurities was greater than 2.0, indicating robust analytical performance.

Mass Spectrometry Techniques

Liquid chromatography-mass spectrometry (LC-MS) techniques have also been employed to analyze Entecavir and its impurities. These methods allow for the detection of impurities at levels as low as 0.009% relative to the test concentration, underscoring their precision in pharmaceutical quality control .

Clinical Applications

Long-term Efficacy in Chronic Hepatitis B Treatment

Entecavir has been shown to provide sustained viral suppression in patients with chronic hepatitis B over extended periods. A study involving patients treated with Entecavir for up to five years reported that 94% achieved HBV DNA suppression below 300 copies/mL, with significant rates of alanine aminotransferase (ALT) normalization . This long-term efficacy highlights the importance of monitoring impurities like this compound to maintain therapeutic integrity.

Impact on Hepatocellular Carcinoma Risk

Research comparing the effects of Entecavir versus tenofovir on hepatocellular carcinoma (HCC) risk indicated that while both medications are effective, there are nuanced differences in their safety profiles. The study found that patients treated with Entecavir had a higher incidence rate of HCC compared to those on tenofovir, suggesting that impurity profiles could influence long-term outcomes . This reinforces the need for stringent impurity analysis in clinical settings.

Case Studies

Case Study: Efficacy and Safety Profile

A retrospective cohort study assessed the efficacy of Entecavir in patients with liver cirrhosis. Results indicated that those treated with Entecavir had significantly reduced risks of hepatic events and liver-related mortality compared to untreated cohorts . The findings emphasize the importance of ensuring purity in pharmaceutical formulations to maximize patient safety and treatment outcomes.

Case Study: Cost-Effectiveness Analysis

An analysis comparing the cost-effectiveness of Entecavir versus adefovir highlighted the economic implications of using high-purity formulations. The study suggested that while initial costs may be higher for Entecavir, its effectiveness in preventing complications associated with chronic hepatitis B could lead to lower overall healthcare costs . This underscores how impurities can indirectly affect healthcare economics.

作用機序

Entecavir Impurity 5 itself does not have a direct mechanism of action as it is an impurity. understanding its presence and behavior is crucial for the overall efficacy of entecavir. Entecavir works by inhibiting the hepatitis B virus polymerase, preventing viral replication. The impurity’s presence must be minimized to ensure that the drug’s mechanism of action is not compromised .

類似化合物との比較

Similar Compounds

Entecavir Impurity A: Another impurity found in entecavir formulations, differing in its chemical structure and properties.

Entecavir Impurity B: Similar to Impurity A, with distinct structural differences.

Entecavir Impurity F: Another related compound used as a reference standard.

Uniqueness

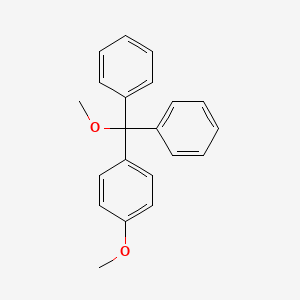

Entecavir Impurity 5 is unique due to its specific chemical structure, which includes benzyloxy groups and an imidazo[4,5-c]pyridin-4-one core. This structure is distinct from other impurities, making it essential for comprehensive quality control and analysis of entecavir .

生物活性

Entecavir Impurity 5 is a significant compound related to entecavir, an antiviral medication used primarily for the treatment of chronic hepatitis B virus (HBV) infections. Understanding the biological activity of this impurity is crucial for assessing its impact on the efficacy and safety of entecavir formulations.

Overview of Entecavir

Entecavir is a deoxyguanosine analog that functions as a potent inhibitor of HBV replication. It acts primarily by inhibiting the HBV reverse transcriptase, thereby preventing viral DNA synthesis. The molecular formula of entecavir is and it is characterized by its high bioavailability and extensive tissue distribution with minimal protein binding .

Biological Activity of this compound

The biological activity of this compound, while less studied than that of entecavir itself, can be inferred from its structural and functional properties. Impurities in pharmaceutical compounds can potentially alter the pharmacological effects, toxicity, and overall therapeutic efficacy.

Entecavir's mechanism involves competitive inhibition of HBV polymerase, where it competes with natural substrates for binding. The presence of impurities like this compound may influence this binding affinity and subsequently affect the drug's antiviral potency .

In Vitro Studies

In vitro studies have demonstrated that entecavir exhibits significant antiviral activity against both wild-type and lamivudine-resistant HBV strains. However, the specific impact of this compound on these strains remains underexplored. It is critical to conduct further studies to quantify how this impurity affects the drug's efficacy against resistant HBV variants.

Long-Term Efficacy Studies

A long-term study involving patients treated with entecavir for up to five years showed sustained virologic suppression with minimal resistance development. In this cohort, a small percentage developed resistance mutations, indicating that while entecavir is effective, impurities could potentially contribute to variability in treatment outcomes .

Data Table: Comparison of Biological Activities

| Parameter | Entecavir | This compound |

|---|---|---|

| Mechanism of Action | Inhibits HBV polymerase | Unknown |

| Antiviral Activity | High | TBD |

| Resistance Development | Low | TBD |

| Clinical Efficacy | Proven over long-term | TBD |

| Safety Profile | Well-tolerated | TBD |

TBD : To Be Determined.

特性

IUPAC Name |

1-methoxy-4-[methoxy(diphenyl)methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O2/c1-22-20-15-13-19(14-16-20)21(23-2,17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIPYPMBVSRLTGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。